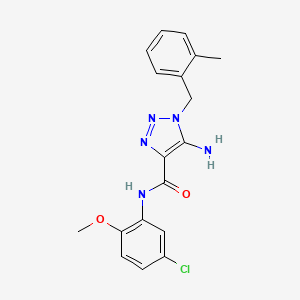

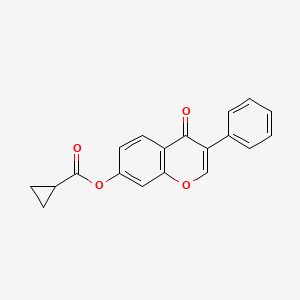

3-(Benzyloxy)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

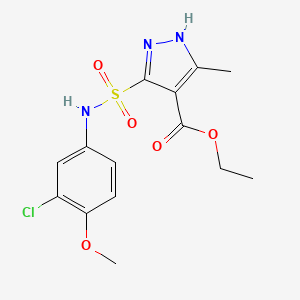

3-(Benzyloxy)isoxazole-5-carboxamide is an isoxazole derivative . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It is of immense importance due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives involves the coupling of 5-substituted isoxazole-3-carboxylic acids with substituted-3-benzyloxyaniline using DCC/HOBT as a coupling agent . The synthesis of these compounds is of prime importance for the development of new synthetic strategies and designing of new isoxazole derivatives .Molecular Structure Analysis

The molecular structure of isoxazole derivatives is highly dependent on the side-chain substituents . The substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary depending on the specific compound. For example, 5-Methylisoxazole-3-carboxylic acid, a related compound, is a solid with a melting point of 106-110 °C .Scientific Research Applications

Synthesis and Medicinal Chemistry

Isoxazole-containing compounds have been synthesized and evaluated for their potential in various therapeutic areas. For instance, benzenesulfonamide-containing isoxazole compounds have shown excellent inhibitory activity against certain isoforms of the enzyme carbonic anhydrase, which are targets for antiglaucoma drugs and neuropathic pain management (Altug et al., 2017). These findings demonstrate the potential of isoxazole derivatives in addressing significant health conditions through targeted enzyme inhibition.

Herbicidal Activity

Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides has revealed significant preemergent and postemergent herbicidal activity against a variety of broadleaf and narrowleaf weeds (Hamper et al., 1995). This suggests that isoxazole derivatives could be crucial in developing new, more effective herbicides for agricultural use.

Antitumor Activity

A series of N-phenyl-5-carboxamidyl isoxazoles has been investigated for anticancer activity, with one derivative showing significant activity against colon tumor cells. This compound was found to down-regulate the expression of phosphorylated STAT3, indicating a novel mechanism of action that could be exploited in cancer therapy (Shaw et al., 2012).

Antimicrobial and Antioxidant Properties

The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide demonstrated promising antimicrobial activity against tested microorganisms and showed significant antioxidant properties (Sindhe et al., 2016). This highlights the potential of isoxazole derivatives in the development of new antimicrobial and antioxidant agents.

Organic Synthesis and Chemical Transformations

Isoxazole derivatives have been employed as intermediates and reagents in organic synthesis, indicating their versatility in chemical transformations. For example, 5,5'-Dimethyl-3,3'-azoisoxazole has been utilized as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols (Iranpoor et al., 2010). Such applications demonstrate the utility of isoxazole derivatives in facilitating complex chemical processes.

Future Directions

Properties

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-11(14)9-6-10(13-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOLBMRRXDGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2658454.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2658462.png)

![3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2658464.png)

![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)

![(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B2658470.png)

![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)